molecular formula C20H18ClN3O B12193955 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B12193955
M. Wt: 351.8 g/mol
InChI Key: JAARJZVYRYJSLJ-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic indole-derived acetamide compound characterized by dual indole moieties: a 5-chloro-substituted indole at the ethylamine side chain and a second indole at the acetamide carbonyl group. This structural complexity positions it as a candidate for diverse biological activities, including enzyme inhibition and receptor modulation. The chlorine atom at the 5-position of the indole ring may enhance lipophilicity and metabolic stability, while the dual indole system could facilitate π-π stacking interactions in target binding .

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H18ClN3O/c21-15-5-6-19-17(10-15)13(11-23-19)7-8-22-20(25)9-14-12-24-18-4-2-1-3-16(14)18/h1-6,10-12,23-24H,7-9H2,(H,22,25)

InChI Key

JAARJZVYRYJSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

This method involves coupling 2-(1H-indol-3-yl)acetic acid with 2-(5-chloro-1H-indol-3-yl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in acetonitrile or dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, achieving yields of 65–78%.

Key Data

ParameterValue
SolventAcetonitrile/DMF
Coupling AgentEDC (1.2 equiv)
AdditiveHOBt (1.1 equiv)
Reaction Time12–24 hours
Yield65–78%
PurificationColumn chromatography (SiO₂)

Advantages : High reproducibility, minimal racemization.
Limitations : Requires anhydrous conditions and extended reaction times.

Method 2: HATU-Promoted Amide Bond Formation

Protocol Overview

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables rapid coupling under mild conditions. 2-(1H-indol-3-yl)acetic acid is activated with HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM), followed by addition of 2-(5-chloro-1H-indol-3-yl)ethylamine. Yields reach 80–85% within 2–4 hours.

Comparative Analysis

ParameterHATU MethodEDC/HOBt Method
Yield80–85%65–78%
Reaction Time2–4 hours12–24 hours
CostHighModerate
ScalabilityLimitedHigh

Applications : Preferred for small-scale synthesis requiring rapid turnaround.

Method 3: CDI-Activated One-Pot Synthesis

Procedure Details

1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid group of 2-(1H-indol-3-yl)acetic acid in tetrahydrofuran (THF), followed by addition of 2-(5-chloro-1H-indol-3-yl)ethylamine. The reaction is heated to 40–50°C for 6 hours, yielding 70–75% product.

Optimization Insights

  • Catalyst : Pyridine (0.5 equiv) enhances reaction efficiency by neutralizing HCl byproducts.

  • Workup : Aqueous extraction with ethyl acetate removes unreacted reagents.

Method 4: Regioselective Chlorination and Sequential Coupling

Chlorination Step

5-Chloroindole is synthesized via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in acetic acid at 0–5°C, achieving 90% regioselectivity.

Coupling Protocol

The chlorinated indole is converted to 2-(5-chloro-1H-indol-3-yl)ethylamine via reductive amination, followed by EDC-mediated coupling with 2-(1H-indol-3-yl)acetic acid.

StepReagents/ConditionsYield
ChlorinationSO₂Cl₂, AcOH, 0–5°C85–90%
Reductive AminationNaBH₃CN, MeOH, 24 hours75%
Amide CouplingEDC/HOBt, DMF, RT70%

Critical Note : Chlorination must avoid polyhalogenation by controlling stoichiometry.

Method 5: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Strategy

2-(1H-indol-3-yl)acetic acid is immobilized on Wang resin, followed by on-resin coupling with 2-(5-chloro-1H-indol-3-yl)ethylamine using DIC/HOBt. Cleavage with trifluoroacetic acid (TFA) yields the final compound with 60–65% purity, suitable for combinatorial libraries.

Performance Metrics

  • Purity : 60–65% (HPLC)

  • Throughput : 50–100 compounds per batch

  • Applications : Early-stage drug discovery.

Method 6: Enzymatic Catalysis for Green Chemistry

Biocatalytic Approach

Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in a biphasic system (water:tert-butanol). Yields of 55–60% are achieved at 37°C over 48 hours, with minimal solvent waste.

Sustainability Comparison

MetricEnzymatic MethodTraditional Chemical Methods
Solvent Waste10–15%30–50%
Energy ConsumptionLowHigh
ScalabilityModerateHigh

Future Directions : Engineering thermostable enzymes to improve efficiency.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.93 (s, 1H, NH), 8.24 (s, 1H, NH), 7.54 (dd, J = 8.1 Hz, 1H), 7.21–7.38 (m, 8H, Ar-H).

  • HRMS : m/z calculated for C₂₀H₁₇ClN₃O [M+H]⁺: 362.1054; found: 362.1056.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The molecular formula of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide is C18H17ClN2OC_{18}H_{17}ClN_{2}O, with a molecular weight of approximately 312.8 g/mol. The compound features two indole moieties connected by an ethyl chain, contributing to its unique biological activity.

Cancer Research

This compound has been evaluated for its anticancer properties. Studies indicate that indole-based compounds can inhibit the growth of various cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis. For instance, analogues of this compound have shown promising results in reducing the expression of Gli proteins in Shh-LIGHT 2 cell lines, which are implicated in tumorigenesis .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Mechanism
This compoundDU145 (Prostate Carcinoma)11.6 ± 0.6HSP Inhibition
Analogue 5MIA (Pancreatic Carcinoma)3.1Gli Expression Reduction
Analogue 23BE2-C (Neuroblastoma)2.9HSP Pathway Modulation

Neuropharmacology

Indole derivatives, including this compound, have been investigated for their neuroprotective effects. Their ability to interact with serotonin receptors suggests potential applications in treating mood disorders and neurodegenerative diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole-based compounds, particularly against HIV strains resistant to conventional therapies. The structure of this compound may facilitate interactions with viral enzymes, leading to reduced viral replication .

Table 2: Antiviral Activity of Indole Derivatives

CompoundVirus TypeEC50 (µM)Resistance Profile
This compoundHIV0.06 - 8.55NNRTI-resistant strains
CI - 39 (Derivative)HIV0.06Effective against multiple mutations

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Chlorine Substitution Patterns

  • N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide () :
    Lacks the second indole group, reducing molecular complexity. Molecular weight = 236.70 g/mol, XLogP3 = 1.3. Simpler structure may result in lower binding affinity but improved synthetic accessibility (39% yield in for a related compound) .
  • 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide () :
    Contains dual chlorine atoms at positions 5 and 6 of separate indole rings. Higher molecular weight (386.28 g/mol) and logP likely enhance membrane permeability but may reduce aqueous solubility .

Non-Chlorinated Indole Derivatives

  • N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (): Replaces the second indole with a thiazole-acetyl group.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () :
    Substitutes the indole with a fluorinated biphenyl group, increasing aromatic surface area for hydrophobic interactions. Fluorine enhances metabolic stability and may improve pharmacokinetics .

Functional Group Modifications

Acylurea Derivatives

  • KCH-1521 () :
    N-Acylurea derivative with a benzo[d][1,3]dioxol-5-yloxy group. Demonstrates potent talin modulation in endothelial cells, highlighting how acylurea groups can enhance protein-binding specificity compared to acetamides .

Heterocyclic Additions

    Biological Activity

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide, also known as N-acetyl-5-chlorotryptamine, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and research findings.

    • Molecular Formula: C12H13ClN2O
    • Molecular Weight: 236.699 g/mol
    • IUPAC Name: N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
    • Hydrogen Bond Donor/Acceptor: 2/1
    • LogP (XlogP): 1.4

    This compound satisfies Lipinski's rule of five, indicating favorable drug-like properties for oral bioavailability .

    Antimicrobial Activity

    Research indicates that indole derivatives exhibit potent antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

    Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus3.90 µg/mL
    Methicillin-resistant S. aureus (MRSA)1.00 µg/mL
    Candida albicans7.80 µg/mL

    The compound's activity against MRSA is particularly noteworthy, given the increasing prevalence of antibiotic-resistant strains in clinical settings .

    Anticancer Activity

    In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes the cytotoxic effects observed:

    Cell Line IC50 (µM)
    A549 (lung cancer)15.0
    HeLa (cervical cancer)20.0
    MCF7 (breast cancer)18.0

    The compound preferentially inhibits the growth of rapidly dividing cells, suggesting potential use in cancer therapy .

    Neuroprotective Effects

    Recent studies have highlighted the neuroprotective potential of indole derivatives like this compound. In vivo experiments demonstrated that this compound mitigates oxidative stress and neuroinflammation induced by ethanol exposure:

    Parameter Control Treated
    TNF-α LevelsHighReduced
    NF-κB ActivationElevatedDecreased

    These findings indicate that the compound may act through multiple pathways to protect neuronal cells from damage .

    Case Studies and Research Findings

    Several case studies have been conducted to evaluate the biological activity of this compound:

    • Antimicrobial Efficacy Study : A study involving various indole derivatives reported that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particularly low MIC against MRSA .
    • Cytotoxicity Assessment : In a recent investigation, this compound was tested against multiple cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal fibroblasts, indicating its potential as a targeted therapeutic agent .
    • Neuroprotective Mechanism Exploration : Research focusing on neurodegenerative diseases found that treatment with this indole derivative reduced markers of inflammation and oxidative stress in animal models, suggesting its utility in treating conditions like Alzheimer's disease .

    Q & A

    Basic: What synthetic methodologies are recommended for synthesizing N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide, and how do reaction conditions influence yield?

    Answer:
    The synthesis typically involves acylation of indole derivatives. Key steps include:

    • Nucleophilic substitution : Reacting 2-(1H-indol-3-yl)acetonitrile with chloroethylamine derivatives under reducing conditions (e.g., NaBH₄ with NiCl₂ catalysis) to form the ethylamine backbone .
    • Acylation : Using acetic anhydride or acetyl chloride in basic media (e.g., pyridine) to introduce the acetamide group .
    • Optimization : Yields are highly sensitive to temperature (e.g., 0°C for nitrile reduction) and catalyst loading. For example, NaBH₄ in methanol at 0°C achieved 68% yield for related intermediates . Lower yields (6–17%) in halogenated derivatives highlight the need for precise stoichiometry and inert atmospheres .

    Basic: How can spectroscopic techniques confirm the structure of this compound and its intermediates?

    Answer:

    • ¹H/¹³C-NMR : Critical for identifying indole ring protons (δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Substituents like chloro or methoxy groups shift aromatic proton resonances predictably .
    • HRMS : Validates molecular weight with <5 ppm error (e.g., C₂₀H₁₇ClN₄O₂ requires 392.1032 Da) .
    • IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

    Advanced: What strategies enable regioselective introduction of substituents on the indole rings?

    Answer:

    • Electrophilic substitution : Use directing groups (e.g., sulfonamide in ) to direct iodination or chlorination to specific positions (C5 vs. C6/C7) .
    • Protecting groups : Benzyl or tosyl groups prevent undesired side reactions during halogenation. For example, TFA/HBF₄·Et₂O selectively iodinates C5 over C6 in bis(pyridine)iodonium systems .
    • Catalysis : Pd-mediated amidation (e.g., ) achieves C3 functionalization with >90% regioselectivity in some cases.

    Advanced: How do structural modifications (e.g., chloro, methoxy groups) impact biological activity, and how can SAR studies be designed?

    Answer:

    • Chloro groups : Enhance lipophilicity and binding to hydrophobic pockets (e.g., Bcl-2/Mcl-1 inhibition in ). The 5-chloro substituent in indole derivatives increased apoptosis induction by 40% compared to non-halogenated analogs .
    • Methoxy groups : Improve metabolic stability but may reduce membrane permeability. SAR studies should compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .
    • Design considerations : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs. Validate with isothermal titration calorimetry (ITC) .

    Advanced: How can researchers resolve contradictions in biological activity data across studies?

    Answer:

    • Assay standardization : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., DPPH vs. FRAP for antioxidants). Use orthogonal assays (e.g., caspase-3 activation + flow cytometry) to confirm apoptosis .
    • Data normalization : Control for cell line variability (e.g., HeLa vs. MCF-7 sensitivity in ).
    • Meta-analysis : Pool data from multiple studies (e.g., and ) to identify trends obscured by small sample sizes.

    Advanced: What crystallographic methods elucidate molecular interactions of indole derivatives?

    Answer:

    • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C-Cl bond = 1.73 Å in ), confirming stereochemistry.
    • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between acetamide N-H and carbonyl groups) .
    • Synchrotron radiation : Enhances resolution for low-symmetry crystals (<0.8 Å) .

    Advanced: How can computational modeling predict pharmacological properties?

    Answer:

    • DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict vibrational frequencies for IR validation .
    • Molecular docking : Use AutoDock to simulate binding to targets (e.g., Bcl-2). Compare with crystallographic data from .
    • ADMET prediction : SwissADME estimates logP (e.g., ~3.5 for chloro derivatives) and CYP450 inhibition risks .

    Basic/Advanced: What in vitro assays evaluate antioxidant activity, and what are their limitations?

    Answer:

    • DPPH assay : Measures radical scavenging (λ = 517 nm). Limitations: Interference by colored compounds and solvent polarity effects .
    • FRAP assay : Quantifies Fe³⁺ reduction. Limitations: Does not reflect cellular uptake .
    • Cell-based assays : Use H₂O₂-induced oxidative stress in HepG2 cells with ROS-sensitive dyes (e.g., DCFH-DA). Normalize to N-acetylcysteine controls .

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